molecular formula C25H19ClF4N2O2 B14925267 4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-methylbenzyl)-1H-pyrazole

4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-methylbenzyl)-1H-pyrazole

Cat. No.: B14925267
M. Wt: 490.9 g/mol
InChI Key: GAHACFNZJFQRPG-UHFFFAOYSA-N
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Description

3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, a pyrazole moiety, and difluoromethyl ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER is unique due to its combination of multiple aromatic rings, a pyrazole moiety, and difluoromethyl ether groups, which confer specific chemical and physical properties that are valuable in various research and industrial contexts.

Properties

Molecular Formula

C25H19ClF4N2O2

Molecular Weight

490.9 g/mol

IUPAC Name

4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-[(4-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H19ClF4N2O2/c1-15-8-10-16(11-9-15)14-32-23(18-5-3-7-20(13-18)34-25(29)30)21(26)22(31-32)17-4-2-6-19(12-17)33-24(27)28/h2-13,24-25H,14H2,1H3

InChI Key

GAHACFNZJFQRPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=CC=C3)OC(F)F)Cl)C4=CC(=CC=C4)OC(F)F

Origin of Product

United States

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